molecular formula C16H23NO2S B2424035 N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanecarboxamide CAS No. 2034568-40-4

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanecarboxamide

Cat. No.: B2424035
CAS No.: 2034568-40-4
M. Wt: 293.43
InChI Key: MWUZCVMFQVLNPC-UHFFFAOYSA-N
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Description

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanecarboxamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This chemical entity features a distinct molecular architecture that combines a thiophene ring, a cyclopentyl group, and a cyclopropanecarboxamide moiety. The presence of the hydroxyethyl substituent on the thiophene ring and the cyclopropane group makes it a valuable intermediate or scaffold for the exploration of structure-activity relationships (SAR). Compounds with analogous structural features, particularly those based on the (1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl backbone, are frequently investigated in high-throughput screening campaigns and for the development of novel small-molecule therapeutics . Researchers utilize this specific carboxamide derivative primarily as a key building block in the synthesis of more complex molecules or as a reference standard in analytical studies. Its molecular framework is commonly associated with the modulation of various biological targets, and it may serve as a core structure for designing agonists or antagonists for specific receptors . The cyclopropane ring is often employed in drug design to confer conformational restraint or to modify metabolic stability. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S/c1-11(18)13-6-7-14(20-13)16(8-2-3-9-16)10-17-15(19)12-4-5-12/h6-7,11-12,18H,2-5,8-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUZCVMFQVLNPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanecarboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, a cyclopentyl group, and a cyclopropanecarboxamide moiety. Its molecular formula is C13H21NO3SC_{13}H_{21}NO_3S, with a molecular weight of approximately 273.38 g/mol. The presence of these functional groups suggests possible interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor or modulator, impacting various biochemical pathways.

Potential Targets

  • Enzymes : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes like inflammation or microbial resistance.
  • Receptors : It may bind to specific receptors, altering their activity and leading to physiological effects.

Biological Activity

Research has indicated several areas where this compound exhibits notable biological activity:

Antimicrobial Activity

Studies have shown that compounds similar to this compound can target the methylerythritol phosphate (MEP) pathway, which is crucial for the survival of many pathogenic microorganisms. Inhibition of enzymes like 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) in this pathway has been highlighted as a promising strategy for developing new antimicrobial agents .

Antiviral Properties

There is emerging evidence that compounds with similar structures may exhibit antiviral properties. For instance, studies on related compounds have demonstrated effectiveness against viruses such as influenza and SARS-CoV-2 by disrupting viral attachment mechanisms .

Research Findings

A review of recent literature provides insights into the biological activity of this compound:

StudyFindings
Hamid et al. (2024)Discussed the role of the MEP pathway in microbial resistance and highlighted enzyme inhibitors as potential therapeutic agents .
Recent Antiviral StudiesDemonstrated that similar compounds showed broad-spectrum antiviral activity, suggesting potential applications for this compound in virology .

Q & A

Basic: What are the critical steps in synthesizing N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanecarboxamide?

Answer:
The synthesis involves a multi-step process:

Thiophene Functionalization : Introduce the 1-hydroxyethyl group to the thiophene ring via nucleophilic substitution or oxidation-reduction reactions.

Cyclopentane Ring Formation : Utilize cyclization reactions (e.g., Friedel-Crafts alkylation) to construct the cyclopentyl scaffold.

Methyl Linker Attachment : Employ reductive amination or alkylation to attach the methyl group bridging the cyclopentane and cyclopropane moieties.

Cyclopropane Carboxamide Coupling : Condense cyclopropanecarboxylic acid derivatives with the intermediate using coupling agents like EDCI/HOBt in solvents such as DMF or dichloromethane .
Key Considerations : Temperature control (0–25°C), solvent selection (polar aprotic solvents for amidation), and purification via column chromatography or recrystallization to achieve >95% purity .

Advanced: How can reaction conditions be systematically optimized for improved synthesis yield?

Answer:
Use Design of Experiments (DoE) to evaluate interactions between variables:

  • Variables : Temperature (20–80°C), solvent polarity (DMF vs. THF), catalyst loading (0.1–5 mol%), and reaction time (2–24 hours).
  • Statistical Tools : Response Surface Methodology (RSM) or Taguchi orthogonal arrays to identify optimal conditions. For example, a central composite design revealed that DMF at 50°C with 2 mol% Pd(PPh₃)₄ maximizes coupling efficiency (yield >85%) .
  • Validation : Confirm reproducibility through triplicate runs and HPLC purity checks (retention time: 8.2 min, λ = 254 nm) .

Basic: What analytical techniques are essential for confirming the compound’s structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 1.2–1.5 ppm (cyclopropane CH₂), δ 4.3 ppm (hydroxyethyl -OH), and δ 6.8–7.2 ppm (thiophene protons).
    • ¹³C NMR : Confirm carbonyl resonance at ~170 ppm and cyclopropane carbons at 10–15 ppm .
  • Mass Spectrometry (MS) : ESI-MS m/z calculated for C₁₇H₂₂N₂O₂S: 318.14; observed [M+H]⁺: 319.2 .
  • Infrared Spectroscopy (IR) : Stretching bands at 1650 cm⁻¹ (amide C=O) and 3300 cm⁻¹ (hydroxyl O-H) .

Advanced: How can computational modeling resolve contradictions in spectroscopic data?

Answer:

  • Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p)) with experimental data to validate stereochemistry. For instance, discrepancies in cyclopropane proton splitting (Δδ > 0.1 ppm) may indicate incorrect diastereomer assignment .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. chloroform) to predict variable NOE correlations in 2D NMR spectra .
  • X-ray Crystallography : Resolve ambiguous configurations via single-crystal analysis (SHELXL refinement, R-factor < 5%) .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

  • Antiproliferative Activity : MTT assay (IC₅₀ determination) against cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure and absorbance measured at 570 nm .
  • Anti-inflammatory Screening : ELISA-based TNF-α inhibition in LPS-stimulated macrophages (IC₅₀ range: 10–50 µM) .
  • Antimicrobial Testing : Broth microdilution (MIC values) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Scaffold Modifications :
    • Replace cyclopropane with cyclohexane to assess steric effects on bioactivity.
    • Substitute thiophene with furan to evaluate heterocycle influence.
  • Functional Group Variations :
    • Convert hydroxyethyl to acetyl (esterification) to probe metabolic stability.
    • Introduce halogen substituents (e.g., Cl at thiophene C-3) for enhanced binding .
  • Assays : Compare IC₅₀ values across derivatives using dose-response curves (GraphPad Prism nonlinear regression) .

Basic: What are the recommended storage and handling protocols?

Answer:

  • Storage : -20°C in amber vials under argon to prevent hydrolysis/oxidation.
  • Handling : Use glove boxes for hygroscopic intermediates (e.g., cyclopropanecarbonyl chloride).
  • Safety : LC-MS monitoring of degradation products (e.g., cyclopropane carboxylic acid at m/z 85) after 6-month storage .

Advanced: How to address low reproducibility in biological assay results?

Answer:

  • Batch Consistency : Validate compound purity (HPLC ≥98%) and confirm salt forms (e.g., trifluoroacetate vs. hydrochloride).
  • Assay Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability (trypan blue exclusion).
  • Data Analysis : Apply Grubbs’ test to remove outliers (α = 0.05) and report SEM across n ≥ 3 replicates .

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